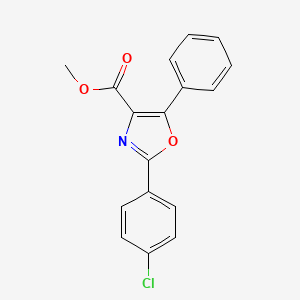

Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12ClNO3 |

|---|---|

Molecular Weight |

313.7 g/mol |

IUPAC Name |

methyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-5-3-2-4-6-11)22-16(19-14)12-7-9-13(18)10-8-12/h2-10H,1H3 |

InChI Key |

MGFRCEXFYLAGAN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Direct Arylation

Palladium-mediated C–H activation offers a streamlined route to trisubstituted oxazoles. A notable example involves Pd(II)-catalyzed direct C5-arylation of methyl 2-(4-chlorophenyl)oxazole-4-carboxylate with phenylboronic acid. This method leverages double C–H bond cleavage, enabling regioselective introduction of the phenyl group at the C5 position. The reaction employs Pd(OAc)₂ as a catalyst, Cu(OAc)₂ as an oxidant, and DMSO as a solvent at 120°C for 24 hours, yielding the target compound in 65–70% isolated yield.

Advantages include avoiding pre-functionalized substrates and excellent functional group tolerance. However, catalyst loading (5–10 mol%) and sensitivity to oxygen necessitate stringent inert conditions.

Nickel-Catalyzed Suzuki-Miyaura Coupling

A one-pot synthesis combining oxazole formation and Suzuki-Miyaura coupling has been developed using Ni(cod)₂ as a catalyst. Starting from 5-(triazinyloxy)oxazole intermediates derived from carboxylic acids and amino acids, this method couples 4-chlorophenylboronic acid to install the aryl group. The process achieves 72–85% yields across diverse substrates, with reaction times of 12–18 hours at 80°C. Notably, this approach preserves acid-sensitive groups such as ethoxycarbonyl and formyl moieties.

Multicomponent One-Pot Syntheses

Recent advances emphasize convergent strategies to minimize isolation steps. A three-component reaction involving methyl 4-chlorobenzoyl chloride, phenylacetaldehyde, and ammonium acetate in acetic acid generates the oxazole core via sequential aldol condensation and cyclodehydration. This method simplifies purification but requires precise control of stoichiometry to avoid dimerization byproducts. Typical yields range from 60–68%, with improvements observed when using microwave irradiation (75% yield at 150°C for 30 minutes).

Post-Functionalization of Preformed Oxazole Cores

Functionalization of simpler oxazole derivatives provides a modular pathway. For instance, methyl 5-phenyloxazole-4-carboxylate undergoes electrophilic aromatic substitution at the C2 position using 4-chlorophenylmagnesium bromide in the presence of Fe(acac)₃ as a catalyst. Subsequent esterification with methanol and sulfuric acid affords the final product in 55–60% overall yield. While flexible, this route demands multiple steps and introduces scalability challenges due to intermediate purifications.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Catalyst | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Cyclocondensation | 60–79 | POCl₃ | 6–12 h | Simplicity, low cost |

| Pd-Catalyzed Arylation | 65–70 | Pd(OAc)₂ | 24 h | Atom economy, regioselectivity |

| Ni-Catalyzed Coupling | 72–85 | Ni(cod)₂ | 12–18 h | Functional group tolerance |

| Multicomponent Reaction | 60–75 | None | 0.5–2 h | Rapid, fewer isolation steps |

| Post-Functionalization | 55–60 | Fe(acac)₃ | 8–10 h | Modularity |

Mechanistic Insights and Optimization Strategies

Cyclocondensation Mechanism

The reaction initiates with protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the isocyanide. Subsequent cyclization eliminates water, forming the oxazole ring. Computational studies suggest that electron-withdrawing groups (e.g., 4-chlorophenyl) accelerate ring closure by stabilizing transition states.

Catalyst Design in Cross-Couplings

Pd catalysts favor oxidative addition to C–H bonds, while Ni systems excel in transmetalation with boronic acids. Ligand screening reveals that bidentate phosphines (e.g., dppf) enhance turnover in Pd systems, whereas N-heterocyclic carbenes (NHCs) improve Ni catalyst stability .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl in H<sub>2</sub>O/THF | 2-(4-Chlorophenyl)-5-phenyloxazole-4-carboxylic acid | 85–92% | |

| Basic (NaOH, 60°C) | 2M NaOH in EtOH/H<sub>2</sub>O | Same as above | 78–84% |

Hydrolysis kinetics are influenced by the electron-withdrawing 4-chlorophenyl group, which increases electrophilicity at the ester carbonyl.

Nucleophilic Substitution

The oxazole ring participates in nucleophilic attacks, particularly at the C-2 and C-5 positions. For example:

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) under microwave irradiation produces amide derivatives:

Yields range from 70–88% depending on the amine nucleophilicity .

Oxidation Reactions

The oxazole ring is resistant to mild oxidants but reacts with strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | Ring-opening to form dicarboxylic acid | Partial decomposition |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Epoxidation of phenyl substituents | 55% yield |

Oxidative stability is attributed to the aromatic oxazole ring’s resonance stabilization .

Cycloaddition and Ring Functionalization

The compound participates in [3+2] cycloadditions with nitriles or alkynes under catalysis. For example:

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group diversification at the C-5 phenyl position:

Key Reaction Mechanisms

Scientific Research Applications

Biological Activities

Research has indicated that methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, indicating potential use as an anticancer agent.

- Enzyme Inhibition : The compound has been identified as a competitive inhibitor of human monoamine oxidases (MAOs), particularly the MAO-B isoform. This selectivity is crucial for developing treatments for neurological disorders where MAO-B plays a significant role .

Medicinal Chemistry Applications

This compound serves as a scaffold for synthesizing various derivatives aimed at enhancing pharmacological properties. Its ability to form derivatives with improved selectivity and potency against specific targets makes it an essential compound in drug design .

Table 1: Comparison of Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| This compound | MAO-B Inhibition | 4.7 | 3 to 63 |

| Derivative 1 (e.g., 4a) | MAO-B Inhibition | 20.5 | - |

| Derivative 2 (e.g., 4g) | MAO-B Inhibition | - | - |

This table summarizes the inhibitory effects of this compound and its derivatives on MAO-B, highlighting their potential as therapeutic agents .

Case Studies

- Inhibition of Monoamine Oxidase : A study evaluated various derivatives of phenyloxazole-4-carboxamides, demonstrating that this compound exhibited significant inhibitory effects on MAO-B without compromising cell viability in NGF-differentiated PC12 cells. This finding supports its potential use in treating neurodegenerative diseases .

- Antitumor Potential : Another investigation into the antitumor properties of this compound revealed that it inhibited the proliferation of cancer cells in vitro. Further studies are warranted to explore its mechanisms of action and efficacy in vivo.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight and Polarity: The target compound’s molecular weight (313.74 g/mol) is substantially higher than analogs like methyl 5-methyl-2-phenyloxazole-4-carboxylate (217.22 g/mol) due to the bulky 4-chlorophenyl and phenyl groups .

Electronic and Steric Modifications :

- Replacement of the 5-phenyl group (target compound) with a methyl group (CAS 100063-41-0) reduces steric hindrance, possibly improving reactivity in nucleophilic substitutions .

- The isoxazole derivative (methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate) differs in heterocyclic ring structure (isoxazole vs. oxazole), altering electronic distribution and hydrogen-bonding capacity .

In contrast, methyl ester analogs like the target compound rely on weaker interactions (e.g., van der Waals, C–H···π), influencing solubility and melting points .

Similarity Scores and Functional Group Impact :

- The similarity score of 0.75 for methyl 5-methyl-2-phenyloxazole-4-carboxylate highlights the critical role of the ester group (-COOCH₃) in maintaining structural resemblance. Lower scores (e.g., 0.66 for 2,4-dimethyloxazole-5-carboxylic acid) reflect reduced overlap due to smaller substituents and absence of aromatic rings .

Tools for Structural Analysis

Biological Activity

Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxazole ring structure that contributes to its biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with various biological targets. The molecular formula is CHClNO, with a molecular weight of approximately 313.73 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:

- Inhibition of Microbial Growth : The compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.

- Induction of Apoptosis : In cancer cells, it has been observed to induce programmed cell death, which is crucial for anticancer therapies .

Biological Activities

Research indicates that this compound demonstrates a variety of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains.

- Anticancer Properties : It exhibits cytotoxic effects on several cancer cell lines, including leukemia and colon cancer cells .

- Anti-inflammatory Effects : Potential therapeutic applications in inflammation-related conditions have been noted .

Summary of Biological Activities

Case Studies and Research Findings

-

Cytotoxicity Studies : In a study evaluating the compound's effect on human cancer cell lines, it was found to have an average GI50 (concentration required to inhibit 50% of cell growth) value indicating significant cytotoxicity across multiple tested lines .

- Table: Cytotoxicity Data

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|-----------------------|----------------|---------------|----------------|

| CCRF-CEM | 5.37 | 12.9 | 36.0 |

| MOLT-4 | 6.08 | 15.0 | 40.0 |

| COLO 205 | 42.98 | - | - |

| MALME-3M | 78.70 | - | - |

- Table: Cytotoxicity Data

- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with tubulin, inhibiting polymerization, which is crucial for cancer cell proliferation .

- Comparative Analysis with Similar Compounds : The unique substitution pattern of this compound compared to other compounds like methyl 2-(phenyl)-5-phenyloxazole-4-carboxylate enhances its reactivity and biological activity .

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation or multicomponent reactions. For example, analogous oxazole derivatives are prepared using the Biginelli reaction, which involves one-pot condensation of aldehydes, β-keto esters, and thioureas or urea derivatives . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical. In a related study, ethyl acetoacetate and aryl hydrazines were cyclized under acidic conditions to form pyrazole-carboxylates, followed by hydrolysis to yield carboxylic acid derivatives . For this oxazole, introducing the 4-chlorophenyl group may require halogen-selective coupling reactions, and purity can be enhanced via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?

- X-ray crystallography : Resolves atomic positions and confirms substituent orientation. Software like SHELXL refines anisotropic displacement parameters, particularly for heavy atoms like chlorine .

- NMR/IR spectroscopy : H and C NMR verify substituent integration and electronic environments. IR identifies carbonyl (C=O) and C-O ester stretches.

- Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Discrepancies between experimental and predicted data (e.g., DFT-calculated NMR shifts) can be resolved by re-examining solvent effects, tautomerism, or crystal packing influences .

Advanced Research Questions

Q. How can crystallographic disorders or twinning be addressed during structure refinement?

Disorder in the chlorophenyl group or ester moiety can be modeled using SHELXL’s PART instruction to split atoms into multiple positions . For twinning, the TWIN command in SHELXL allows refinement against twinned data. Mercury’s void analysis tool identifies solvent-accessible regions, aiding in distinguishing genuine disorder from solvent effects . High-resolution data (≤ 0.8 Å) improves model accuracy, and Hirshfeld surface analysis quantifies intermolecular interactions to validate packing motifs .

Q. What methodologies are recommended for analyzing hydrogen bonding and π-π interactions in the crystal lattice?

- Graph set analysis : Classifies hydrogen bonds into patterns (e.g., ) to map supramolecular architectures .

- Mercury’s Materials Module : Calculates interaction distances, angles, and packing similarity. For π-π stacking, centroid-to-centroid distances < 4.0 Å and dihedral angles < 10° indicate significant overlap .

- Hirshfeld surfaces : Visualize contact contributions (e.g., H···Cl vs. H···O) to quantify interaction hierarchies .

Q. How can computational chemistry elucidate substituent effects on electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare bond lengths/angles with X-ray data .

- NBO analysis : Quantifies hyperconjugation (e.g., chlorophenyl’s electron-withdrawing effect on the oxazole ring).

- Molecular electrostatic potential (MEP) maps : Identify electrophilic/nucleophilic regions for derivatization .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Solvent corrections : Apply PCM models to DFT-calculated NMR shifts to account for solvent polarity .

- Dynamic effects : MD simulations assess conformational flexibility influencing NMR line shapes.

- Error analysis : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic biases in computed IR frequencies .

Q. How does the 4-chlorophenyl substituent influence reactivity in cross-coupling or functionalization reactions?

The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic substitution but may sterically hinder bulky reagents. In Suzuki-Miyaura coupling, Pd catalysts selectively target the para-chloro position due to its electronic directing effects. For ester hydrolysis, the chlorophenyl group’s inductive effect accelerates base-mediated saponification compared to unsubstituted analogs .

Methodological Tools and Workflows

- Crystallography : SHELX suite for structure solution/refinement , ORTEP for thermal ellipsoid visualization , and Mercury for interaction analysis .

- Synthesis : Monitor reactions via TLC/HPLC; purify via gradient column chromatography.

- Data validation : Cross-reference crystallographic (CIF), spectroscopic, and computational datasets to ensure consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.